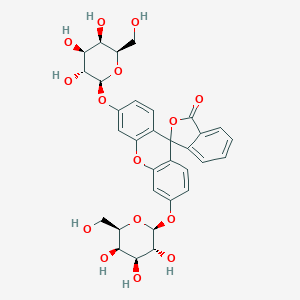

Fluorescéine-digalactoside

Vue d'ensemble

Description

Le di-β-D-galactopyranoside de fluorescéine est un substrat fluorogène largement utilisé dans les dosages biochimiques. Il est particulièrement sensible à la β-galactosidase, une enzyme qui hydrolyse le composé pour produire un produit fortement fluorescent, la fluorescéine . Cette propriété en fait un outil précieux dans diverses applications de recherche scientifique, notamment l'imagerie cellulaire et la cytométrie en flux .

Applications De Recherche Scientifique

Fluorescein di-β-D-galactopyranoside has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Fluorescein-digalactoside (FDG) primarily targets the enzyme β-galactosidase . This enzyme is known for its high selectivity for hydrolysis of its preferred sugars . It is extensively used as a reporter gene in animals and yeast, and defects in its activity are characteristic of several diseases .

Mode of Action

FDG is a non-fluorescent substrate that undergoes sequential hydrolysis by β-galactosidase . The first step of this process involves the hydrolysis of FDG to fluorescein monogalactoside (FMG), followed by a second hydrolysis step to produce highly fluorescent fluorescein . This enzymatic process can be monitored by the increase in either absorbance or fluorescence .

Biochemical Pathways

The biochemical pathway involved in the action of FDG is the hydrolysis of β-D-galactopyranosides by β-galactosidase . This process is part of the larger glycosidase activity, which is frequently used to characterize strains of microorganisms and to selectively label organelles of mammalian cells .

Pharmacokinetics

The pharmacokinetics of FDG involve its entry into viable cells . Once inside the cell, FDG undergoes two reactions: its two galactose moieties are cleaved by intracellular β-galactosidase, and either simultaneously or sequentially, its chloromethyl moiety reacts with glutathione and possibly other intracellular thiols to form a membrane-impermeant, peptide–fluorescent dye adduct .

Result of Action

The result of FDG’s action is the production of highly fluorescent fluorescein . This fluorescence signal is proportional to the enzymatic activity of β-galactosidase , making FDG a sensitive substrate for detecting this enzyme in both in vivo and in vitro settings .

Action Environment

The action of FDG is influenced by the environment within the cell. The presence of intracellular thiols, such as glutathione, is necessary for the formation of the membrane-impermeant, peptide–fluorescent dye adduct . Additionally, the method of FDG entry into the cell, whether by microinjection, hypotonic shock, or another technique, can also influence its action .

Analyse Biochimique

Biochemical Properties

Fluorescein-digalactoside interacts with various enzymes, proteins, and other biomolecules. The primary enzyme it interacts with is β-galactosidase . β-galactosidase rapidly hydrolyzes Fluorescein-digalactoside, first to fluorescein monogalactoside and then to highly fluorescent fluorescein . The fluorescence signal is proportional to the lacZ enzymatic activity .

Cellular Effects

Fluorescein-digalactoside enters viable cells and influences cell function by acting as a substrate for β-galactosidase . The hydrolysis of Fluorescein-digalactoside by β-galactosidase can be followed by the increase in either absorbance or fluorescence , indicating its impact on cellular metabolism.

Molecular Mechanism

The molecular mechanism of Fluorescein-digalactoside involves its sequential hydrolysis by β-galactosidase . This nonfluorescent compound is first hydrolyzed to fluorescein monogalactoside and then to highly fluorescent fluorescein . This process results in a fluorescence signal proportional to the enzymatic activity of lacZ .

Temporal Effects in Laboratory Settings

The effects of Fluorescein-digalactoside over time in laboratory settings are primarily related to its hydrolysis by β-galactosidase . The turnover rates of Fluorescein-digalactoside are slower than that of the common spectrophotometric galactosidase substrate . Fluorescence-based measurements can be several orders of magnitude more sensitive than absorption-based measurements .

Metabolic Pathways

Fluorescein-digalactoside is involved in the metabolic pathway of β-galactosidase . β-galactosidase rapidly hydrolyzes Fluorescein-digalactoside, leading to the production of fluorescein . This process can influence metabolic flux and metabolite levels.

Transport and Distribution

Fluorescein-digalactoside enters viable cells , indicating that it can be transported across cell membranes

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le di-β-D-galactopyranoside de fluorescéine peut être synthétisé par glycosylation de la fluorescéine avec des dérivés du galactose. La réaction implique généralement l'utilisation d'un donneur de glycosyle, tel que le pentaacétate de galactose, et d'un catalyseur tel que l'éthérate de trifluorure de bore . La réaction est effectuée dans un solvant anhydre, tel que le dichlorométhane, sous des conditions de température contrôlées pour garantir un rendement et une pureté élevés.

Méthodes de production industrielle

La production industrielle du di-β-D-galactopyranoside de fluorescéine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des étapes de purification rigoureuses, y compris la cristallisation et la chromatographie, pour atteindre la qualité de produit souhaitée. Le composé est ensuite stocké dans des conditions spécifiques pour maintenir sa stabilité et son activité .

Analyse Des Réactions Chimiques

Types de réactions

Le di-β-D-galactopyranoside de fluorescéine subit principalement des réactions d'hydrolyse catalysées par la β-galactosidase. Cette réaction enzymatique entraîne le clivage séquentiel des fragments de galactose, formant d'abord le monogalactoside de fluorescéine, puis la fluorescéine .

Réactifs et conditions courantes

La réaction d'hydrolyse nécessite la présence de β-galactosidase et est généralement effectuée dans une solution aqueuse tamponnée à un pH optimal d'environ 7,0 . La réaction peut être surveillée en mesurant l'augmentation de la fluorescence ou de l'absorbance.

Produits principaux

Le principal produit de la réaction d'hydrolyse est la fluorescéine, un composé fortement fluorescent qui peut être facilement détecté en utilisant la microscopie à fluorescence ou la cytométrie en flux .

Applications de recherche scientifique

Le di-β-D-galactopyranoside de fluorescéine a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme substrat dans les dosages enzymatiques pour étudier l'activité de la β-galactosidase.

Biologie : Employé dans l'imagerie cellulaire pour visualiser l'activité de la β-galactosidase dans les cellules.

Mécanisme d'action

Le mécanisme d'action du di-β-D-galactopyranoside de fluorescéine implique son hydrolyse par la β-galactosidase. L'enzyme clive les liaisons glycosidiques, libérant le monogalactoside de fluorescéine puis la fluorescéine . L'intensité de fluorescence de la fluorescéine résultante est proportionnelle à l'activité enzymatique, permettant une analyse quantitative de l'activité de la β-galactosidase .

Comparaison Avec Des Composés Similaires

Composés similaires

Di-β-D-glucopyranoside de fluorescéine : Structure similaire mais contient du glucose au lieu du galactose.

o-Nitrophényl-β-D-galactopyranoside : Autre substrat pour la β-galactosidase, mais produit un produit colorimétrique au lieu d'un produit fluorescent.

Chlorpromazine chlorhydrate : Utilisé dans des dosages similaires, mais présente des propriétés chimiques et des applications différentes.

Unicité

Le di-β-D-galactopyranoside de fluorescéine est unique en raison de sa grande sensibilité et de sa spécificité pour la β-galactosidase, ce qui en fait un substrat idéal pour les dosages basés sur la fluorescence. Sa capacité à produire un produit fortement fluorescent permet une détection et une quantification sensibles de l'activité enzymatique, ce qui n'est pas possible avec les substrats colorimétriques .

Propriétés

IUPAC Name |

3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32O15/c33-11-21-23(35)25(37)27(39)30(45-21)42-13-5-7-17-19(9-13)44-20-10-14(43-31-28(40)26(38)24(36)22(12-34)46-31)6-8-18(20)32(17)16-4-2-1-3-15(16)29(41)47-32/h1-10,21-28,30-31,33-40H,11-12H2/t21-,22-,23+,24+,25+,26+,27-,28-,30-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOBILYWTYHOJB-WBCGDKOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170431 | |

| Record name | Fluorescein-digalactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17817-20-8 | |

| Record name | Fluorescein-digalactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017817208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescein-digalactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B97731.png)

![2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol](/img/structure/B97750.png)